molecular formula C8H8N2O3 B8762857 2-Methyl-4-nitrophenylformamide

2-Methyl-4-nitrophenylformamide

Cat. No.: B8762857
M. Wt: 180.16 g/mol
InChI Key: VWPYMBWXPWWLGJ-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrophenylformamide (CAS: Not specified) is an organic compound featuring a formamide group (-NHCHO) attached to a substituted phenyl ring. The phenyl ring is substituted with a methyl group (-CH₃) at the 2-position and a nitro group (-NO₂) at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitro group and the electron-donating methyl group. Its stability and reactivity are influenced by the nitro group, which enhances resistance to oxidation but may increase sensitivity to reduction under specific conditions.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)formamide

InChI

InChI=1S/C8H8N2O3/c1-6-4-7(10(12)13)2-3-8(6)9-5-11/h2-5H,1H3,(H,9,11)

InChI Key

VWPYMBWXPWWLGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacopeial standards for related formamide derivatives (Table 1) provide insight into quality control parameters and structural influences on impurity profiles. While direct data for 2-Methyl-4-nitrophenylformamide is absent in the evidence, comparisons can be drawn using analogs from pharmacopeial guidelines .

Table 1: Impurity Profiles and Chromatographic Data of Related Formamide Derivatives

Compound ID Structure Relative Retention Time Impurity Limit (%)
F N-[2-hydroxy-5-[1-[[2-hydroxy-5-[...]phenyl]formamide (complex methoxyphenyl derivatives) 2.0 ≤2.0
H N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-...phenyl]formamide (monobenzyl analog) 2.2 ≤2.2
This compound Not reported Not reported

Key Findings:

Structural Influences on Chromatography :

  • Compounds F and H exhibit longer relative retention times (2.0–2.2) in HPLC due to their bulky methoxyphenyl and hydroxy substituents, which increase hydrophobicity. In contrast, this compound’s simpler structure (methyl and nitro groups) would likely result in a shorter retention time, though experimental confirmation is needed.

For this compound, impurities may arise from incomplete nitration or formylation steps, but specific limits are unverified in the evidence.

Stability and Reactivity :

  • The nitro group in this compound enhances thermal stability compared to the hydroxy groups in F and H, which may oxidize under storage. However, the nitro group could render the compound prone to reduction, forming amine derivatives—a concern absent in the methoxy-substituted analogs.

Solubility and Bioactivity :

  • The polar nitro group in this compound may improve aqueous solubility relative to the hydrophobic methoxyphenyl groups in F and H. This property could influence bioavailability in pharmaceutical contexts.

Research Implications and Gaps

While the evidence highlights rigorous impurity control for formamide derivatives in pharmacopeial standards, further studies are required to:

  • Characterize this compound’s degradation pathways.
  • Establish validated HPLC methods for its purity assessment.
  • Compare its bioactivity with methoxy- or hydroxy-substituted analogs.

This analysis underscores the critical role of substituents in dictating the analytical and functional profiles of formamide-based compounds.

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